REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[NH2:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1.ClCCl.[F:21][C:22]([F:27])([F:26])[C:23]([OH:25])=[O:24]>>[C:1]([O:17][C:14]1[CH:15]=[CH:16][C:11]([CH2:10][CH2:9][NH2:8])=[CH:12][CH:13]=1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[F:21][C:22]([F:27])([F:26])[C:23]([O-:25])=[O:24] |f:2.3|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
NCCC1=CC=C(C=C1)O
|
Name
|
dichloromethane trifluoroacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The syrupy residue was triturated with an ethyl acetate/diethyl ether mixture (3:1 v/v)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OC1=CC=C(C=C1)CCN
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)[O-])(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |